molecular formula C14H14N2O5S B6394851 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid CAS No. 1261922-72-8

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6394851
CAS No.: 1261922-72-8
M. Wt: 322.34 g/mol
InChI Key: BARYQSDIOADDHX-UHFFFAOYSA-N
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nicotinic acid core substituted with a dimethylsulfamoylphenyl group

Properties

IUPAC Name

5-[3-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(17)15-8-10/h3-8H,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARYQSDIOADDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 5-(N,N-Dimethylsulfamoyl)phenylboronic acid

Uniqueness

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxynicotinic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse functionalization, making it a valuable compound in various research domains .

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